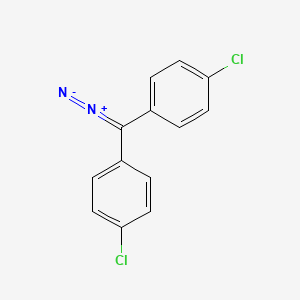

Diazo bis-(4-chloro-phenyl)-methane

概要

説明

Diazo bis-(4-chloro-phenyl)-methane is a useful research compound. Its molecular formula is C13H8Cl2N2 and its molecular weight is 263.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Applications

2.1 Organic Synthesis

Diazo bis-(4-chloro-phenyl)-methane serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various transformations, including:

- Cyclopropanation : This reaction involves the formation of cyclopropane derivatives from alkenes through the insertion of diazo compounds, facilitated by transition metal catalysts. This method has been documented to yield high stereoselectivity and efficiency .

- C-H Insertion Reactions : The compound can react with C-H bonds in various substrates, leading to the formation of new carbon-carbon bonds. This is particularly useful in the synthesis of biaryls and other complex structures .

2.2 Polymer Chemistry

Diazo compounds like this compound are utilized in the preparation of light-sensitive polymeric materials. These materials are essential in applications such as:

- Photoresists : The compound can be incorporated into photoresist formulations for lithography processes used in semiconductor manufacturing and microfabrication .

- Printing Plates : Light-sensitive diazonium salts derived from this compound are used to create printing plates that undergo changes upon exposure to light, allowing for high-resolution printing applications .

Case Study 1: Synthesis of Biaryls

A study demonstrated the use of this compound in the asymmetric annulation of diazo-alkynes, resulting in axially chiral biaryls. The reaction was catalyzed by gold complexes, showcasing the compound's utility in producing complex chiral architectures with potential applications in pharmaceuticals .

Case Study 2: Development of Photoresists

Research into the formulation of photoresists has highlighted the effectiveness of incorporating this compound into polymer matrices. The resulting photoresists exhibited improved sensitivity and resolution, making them suitable for advanced lithographic techniques used in electronics manufacturing .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | High reactivity, versatile transformations |

| Polymer Chemistry | Component in light-sensitive polymers | Enhanced performance in lithography |

| Photoresists | Used in semiconductor manufacturing | Improved sensitivity and resolution |

| Biaryl Synthesis | Catalyst for asymmetric annulation reactions | Production of chiral compounds |

化学反応の分析

Coupling Reactions

Diazo bis-(4-chloro-phenyl)-methane undergoes diazotization and subsequent coupling with aromatic compounds. In disazo compound synthesis, bis-diazonium salts derived from this compound react with coupling components (e.g., acetoacetanilide or acetoacetyl-o-toluidide) in acidic or organic solvent media . These reactions typically proceed via:

-

Diazotization : Conversion of the amine group (if present) to a diazonium salt using nitrous acid or alkyl nitrites.

-

Coupling : Reaction with activated aromatic systems (e.g., phenolic or anilinic compounds) to form disazo pigments.

Example :

In a patent process, bis-(3-nitro-4-amino-phenoxy)-methane (a derivative) was diazotized and coupled with acetoacetanilide to yield a neutral yellow pigment for printing inks .

Gem-Difluoroolefination

This compound participates in transition-metal-free gem-difluoroolefination reactions with trifluoromethyltrimethylsilane (TMSCF₃) or trifluoromethylbromodimethylsilane (TMSCF₂Br). The reaction mechanism involves:

-

Electrophilic difluorocarbene transfer : A difluorocarbene fragment ([CF₂]) from TMSCF₃/Br adds to the diazo compound.

-

β-Elimination of N₂ : The intermediate undergoes β-elimination of nitrogen gas, forming 1,1-difluoroalkenes .

Key Features :

-

Substrate versatility : Works with difluoroacrylates, diaryldifluoroolefins, and arylalkyldifluoroolefins.

-

Advantages : Avoids Cu-catalyzed methods, enabling broader substrate tolerance .

| Reaction Type | Conditions | Key Products |

|---|---|---|

| Gem-difluoroolefination | TMSCF₃/TMSCF₂Br, 80–110°C, no catalyst | Disubstituted 1,1-difluoroalkenes |

Wolff Rearrangement

This compound can undergo Wolff rearrangement under photochemical or thermal conditions, forming ketenes. This reaction is critical for synthesizing spirocyclic compounds:

-

Intermediate formation : The diazo compound rearranges to a ketene via elimination of nitrogen gas.

-

Cycloaddition : The ketene undergoes [2+2] cycloaddition with olefins to form spirocyclic products .

Example :

A 3-diazochroman-4-one derivative undergoes Wolff rearrangement to form a ketene, which reacts with olefins to yield 6-oxospiro[3.4]octan-1-ones .

Fragmentative Reactions

In the presence of silyloxy groups, this compound derivatives undergo fragmentative elimination to form macrocyclic systems:

-

Vinyldiazonium intermediate : Formation via Lewis acid-mediated elimination.

-

Grob fragmentation : β-Elimination of N₂ generates a triple bond, followed by desilylation .

Mechanistic Insight :

The silyloxy group stabilizes the intermediate, enabling efficient fragmentation. Substitution with hydroxy groups leads to competing 1,2-alkyl migration, reducing yields .

Comparative Analysis of Analogues

The reactivity of this compound differs from its analogues due to the combined effects of the diazo group and chlorophenyl substituents.

特性

CAS番号 |

1143-92-6 |

|---|---|

分子式 |

C13H8Cl2N2 |

分子量 |

263.12 g/mol |

IUPAC名 |

1-chloro-4-[(4-chlorophenyl)-diazomethyl]benzene |

InChI |

InChI=1S/C13H8Cl2N2/c14-11-5-1-9(2-6-11)13(17-16)10-3-7-12(15)8-4-10/h1-8H |

InChIキー |

RBYYFMWIKIJOTA-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C(=[N+]=[N-])C2=CC=C(C=C2)Cl)Cl |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。